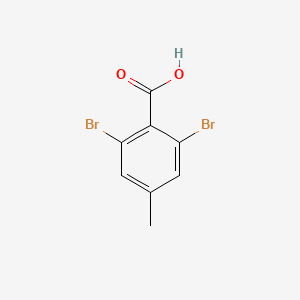

2,6-Dibromo-4-methylbenzoic acid

Overview

Description

Scientific Research Applications

Application in Crystal Structure Analysis

Methyl 4-hydroxybenzoate, commonly known as methyl paraben, is an antimicrobial agent used in cosmetics, personal-care products, and as a food preservative. A study by Sharfalddin et al. (2020) analyzed its crystal structure at 120 K. They used extensive intermolecular hydrogen bonding to form a 3D framework and conducted Hirshfeld surface analysis to understand the intermolecular interactions and crystal packing. This study provides insights into the crystal structure and intermolecular interactions of related compounds, including 2,6-Dibromo-4-methylbenzoic acid (Sharfalddin et al., 2020).

Analytical Chemistry Applications

In the field of analytical chemistry, derivatives of benzoic acid, such as 2,6-Dibromo-4-methylbenzoic acid, can be significant. Papac et al. (1996) explored matrices like 2,5-Dihydroxybenzoic acid (DHB) for matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI/TOF). They investigated alternative matrices for better detection limits, particularly for acidic, sialylated oligosaccharides. This study highlights the potential of similar benzoic acid derivatives in improving analytical methods (Papac, Wong, & Jones, 1996).

Applications in Electrochemical Studies

Moghaddam et al. (2006) investigated the electrochemical oxidation of 3,4-dihydroxybenzoic acid, showing its conversion to benzofuran derivatives. This research is significant for understanding the electrochemical behavior of similar compounds, such as 2,6-Dibromo-4-methylbenzoic acid, and their potential applications in synthesizing new chemical entities (Moghaddam et al., 2006).

Applications in Cancer Research

In cancer research, derivatives of benzoic acid are explored for their cytostatic activities. Eamvijarn et al. (2012) isolated compounds from the fungus Neosartorya pseudofischeri, including a new ester of 2,4-dihydroxy-6-methylbenzoic acid. They found that these compounds displayed in vitro growth inhibitory activity in various cancer cell lines. This suggests that 2,6-Dibromo-4-methylbenzoic acid might have potential applications in developing novel anticancer agents (Eamvijarn et al., 2012).

Ferroelectric and Antiferroelectric Properties

Research by Horiuchi et al. (2012) on benzimidazoles, which share a core structure with 2,6-Dibromo-4-methylbenzoic acid, revealed their potential in ferroelectric and antiferroelectric applications. They discovered that chains of these molecules could be electrically switchable in the crystalline state through proton tautomerization. This suggests possible applications of 2,6-Dibromo-4-methylbenzoic acid in the development of lead- and rare-metal-free ferroelectric devices (Horiuchi et al., 2012).

Safety and Hazards

2,6-Dibromo-4-methylbenzoic acid is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .

properties

IUPAC Name |

2,6-dibromo-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O2/c1-4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPEDXYSIHYYYBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

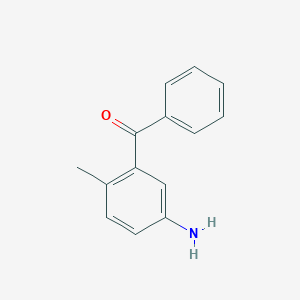

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Bis(triphenylphosphine)palladium(II)bromide]benzylalcohol](/img/structure/B1644450.png)

![(E)-N-Ethyl-N-[2-(4-methoxyphenoxy)ethyl]-4-[(4-nitrophenyl)diazenyl]benzenamine](/img/structure/B1644460.png)